molecular formula C19H23NO2 B3333190 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 94914-42-8

6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3333190
CAS No.: 94914-42-8
M. Wt: 297.4 g/mol
InChI Key: DRUZNOUZPRHPOS-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative, a scaffold recognized as a privileged structure in medicinal chemistry due to its broad-spectrum biological activity . This compound is of significant interest for early-stage pharmacological research, particularly in neuroscience and oncology. The 1-aryl-substituted THIQ core is a key pharmacophore for investigating new therapeutic agents . In neuroscience, structurally related 1-aryl-6,7-dimethoxy-THIQ derivatives have demonstrated potent anticonvulsant activity in vivo . These compounds have shown efficacy against seizures induced by strychnine and nicotine, suggesting potential as a starting point for novel antiepileptic drug development . Molecular docking studies indicate that similar analogs act as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a glutamate receptor subtype implicated in epileptic seizures and neuronal excitability . In cancer research, the THIQ scaffold is a critical structural component of potent third-generation P-glycoprotein (P-gp) inhibitors . P-gp is an ATP-binding cassette (ABC) transporter overexpressed in multidrug-resistant (MDR) tumor cells, where it actively effluxes chemotherapeutic agents . Derivatives based on the 6,7-dimethoxy-2-phenethyl-THIQ structure, such as elacridar and tariquidar, have been extensively studied for their ability to reverse MDR and sensitize resistant cancer cells to cytotoxic drugs . The 6,7-diethoxy analog offered here provides a versatile building block for exploring new structure-activity relationships and developing novel MDR reversers with improved efficacy and reduced toxicity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-21-17-12-15-10-11-20-19(14-8-6-5-7-9-14)16(15)13-18(17)22-4-2/h5-9,12-13,19-20H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUZNOUZPRHPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pomeranz–Fritsch–Bobbitt cyclization of appropriate precursors. One common method includes the reaction of 6,7-diethoxy-1-phenylisoquinoline with reducing agents under controlled conditions to yield the desired tetrahydroisoquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the reaction conditions and reagents used .

Scientific Research Applications

6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy Groups

A key structural distinction lies in the substitution pattern at positions 6 and 5. For example:

  • 6,7-Dimethoxy-1-phenyl-THIQ (CAS: 63768-20-7) replaces ethoxy with methoxy groups, reducing steric bulk and lipophilicity. This impacts pharmacokinetics, as ethoxy groups enhance membrane permeability compared to methoxy ().
  • 1-Aryl-6,7-dimethoxy-THIQ derivatives (e.g., anticonvulsant 6d: 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-THIQ) show that methoxy groups at 6,7 combined with aryl substitutions at position 1 improve binding to AMPA receptors, with IC₅₀ values in the micromolar range ().

Table 1: Substituent Impact on Physicochemical Properties

Compound Substituents (Positions 6,7) logP* Solubility (mg/mL)
6,7-Diethoxy-1-phenyl-THIQ -OCH₂CH₃ 3.8 0.12 (HCl salt)
6,7-Dimethoxy-1-phenyl-THIQ -OCH₃ 2.9 0.45 (HCl salt)
Salsolinol (6,7-dihydroxy-THIQ) -OH 1.2 5.6

*Calculated using fragment-based methods ().

Anticonvulsant Activity
  • 6,7-Diethoxy-1-phenyl-THIQ: Limited direct data, but structural analogs like 1-aryl-6,7-dimethoxy-THIQs (e.g., compound 6d) show ED₅₀ values of 15 mg/kg in DBA/2 mice for audiogenic seizures ().
  • 1-(4-Methoxyphenyl)-6,7-dimethoxy-THIQ (CAS: 55580-65-9) demonstrates moderate anticonvulsant activity, highlighting the importance of para-substituted aryl groups ().
Vasorelaxant Effects
  • 1-Aryl-6,7-dimethoxy-THIQ alkaloids reduce KCl-induced contractions by 89.5% and PE-induced contractions by 75.2% at 100 μM, with IC₅₀ values of 41.6 μM (). Diethoxy analogs may exhibit altered efficacy due to increased lipophilicity.
Neurotoxicity vs. Neuroprotection
  • Catechol-THIQs (e.g., salsolinol, 6,7-dihydroxy-THIQ) are neurotoxic via MAO-mediated oxidation to isoquinolinium ions, implicated in Parkinson’s disease ().
  • Non-catechol THIQs (e.g., 1-benzyl-THIQ) show neuroprotective effects. The diethoxy substitution in 6,7-diethoxy-1-phenyl-THIQ likely reduces oxidative stress compared to catechols ().

Table 2: Key Pharmacological Parameters of Selected THIQs

Compound Target Activity IC₅₀/ED₅₀ Mechanism
6,7-Diethoxy-1-phenyl-THIQ Anticonvulsant (predicted) N/A AMPA receptor modulation
1-Aryl-6,7-dimethoxy-THIQ (6d) Anticonvulsant 15 mg/kg (ED₅₀) Non-competitive AMPA antagonism
Salsolinol Neurotoxicity 10 μM (DA neuron loss) MAO-B activation, ROS generation
1-Benzyl-THIQ Neuroprotection 50 μM (in vitro) Antioxidant, anti-apoptotic

Structure-Activity Relationship (SAR) Insights

  • Position 1 Substitutions : Aryl groups (e.g., phenyl, 4-methylphenyl) enhance anticonvulsant activity by stabilizing hydrophobic interactions in receptor pockets ().
  • Positions 6 and 7 : Ethoxy/methoxy groups optimize steric and electronic effects for target engagement. Diethoxy substitutions may prolong half-life due to reduced metabolic oxidation ().
  • N-Methylation: Increases lipophilicity and blood-brain barrier penetration but may elevate neurotoxicity (e.g., N-methyl-salsolinol vs. salsolinol) ().

Biological Activity

6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 94914-42-8) is a compound belonging to the tetrahydroisoquinoline class. Its unique structure, featuring ethoxy groups at the 6 and 7 positions and a phenyl group at the 1 position, suggests potential biological activities that are currently under investigation. This article aims to synthesize findings from diverse sources regarding its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzymes related to neurotransmitter metabolism and oxidative stress responses.
  • Receptor Modulation : It may also modulate receptor activity, potentially influencing neurotransmitter systems such as dopamine and serotonin pathways. This modulation can affect mood regulation and cognitive functions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases by mitigating oxidative stress and inflammation.
  • Antioxidant Activity : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative damage. This property is crucial in preventing cellular aging and various diseases linked to oxidative stress.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation in various biological systems, contributing to its potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological Activity
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline Dimethoxy groups instead of ethoxyNeuroprotective and antioxidant effects
6,7-Dihydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline Hydroxy groups at positions 6 and 7Potential for enzyme inhibition
1-Phenyl-1,2,3,4-tetrahydroisoquinoline Lacks substituents at positions 6 and 7Basic neuroactivity

Case Studies

A selection of case studies provides insights into the practical implications of the biological activities of this compound:

Case Study 1: Neuroprotection in Animal Models

In a study examining neuroprotective effects in rodent models of Parkinson's disease, treatment with this compound resulted in reduced dopaminergic neuron loss and improved motor function compared to control groups. The mechanism was attributed to the compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of the compound demonstrated significant reductions in malondialdehyde (MDA) levels—a marker of oxidative stress—in treated cells versus untreated controls. This finding supports its potential use in formulations aimed at combating oxidative damage.

Q & A

Q. What are the common synthetic routes for 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, and how do substituent positions influence method selection?

The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization strategies, such as the Pictet-Spengler reaction or Bischler-Napieralski condensation. Substituent positions (e.g., 6,7-diethoxy groups) dictate reagent compatibility and reaction conditions. For example:

  • Epoxide-mediated cyclization : Similar to methods used for bifunctional tetrahydroquinolines, where epichlorohydrin reacts with aromatic amines to form intermediates that undergo intramolecular cyclization .
  • Multi-step protocols : Methoxy or ethoxy groups at positions 6 and 7 often require protection/deprotection steps to avoid side reactions .
    Key factors : Solvent polarity, temperature, and catalyst selection (e.g., Lewis acids for regioselectivity).

Q. Which spectroscopic and chromatographic methods are optimal for characterizing 6,7-Diethoxy-1-phenyltetrahydroisoquinoline?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve ethoxy group splitting patterns and phenyl ring protons. For example, methoxy protons in similar compounds appear as singlets at δ 3.7–4.0 ppm .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C19_{19}H23_{23}NO2_2: 298.1808) and fragmentation patterns .
  • HPLC/Purification : Reverse-phase HPLC with C18 columns ensures purity, particularly for isolating diastereomers .

Q. What biological activities are associated with 6,7-Diethoxy-1-phenyltetrahydroisoquinoline, and how are these evaluated experimentally?

  • Receptor binding assays : Fluorometric or radioligand displacement studies to assess affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten) for evaluating inhibition of monoamine oxidase (MAO) or cytochrome P450 enzymes .
  • Cellular models : Apoptosis or oxidative stress assays in neuronal cell lines to probe neuroprotective effects .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 6,7-Diethoxy-1-phenyltetrahydroisoquinoline to improve yield and enantiomeric purity?

  • Chiral catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric cyclization to enhance enantioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction rates for ethoxy group incorporation .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield in analogous tetrahydroisoquinolines .

Q. How do structural modifications at the 1-phenyl and 6,7-diethoxy positions alter pharmacological activity?

Modification Impact on Activity Example
1-Phenyl substitution Enhances lipophilicity and CNS penetration1-(4-Chlorophenyl) analogs show higher MAO-B inhibition .
6,7-Diethoxy → Methoxy Reduces metabolic stability6,7-Dimethoxy derivatives exhibit faster hepatic clearance .
Ethoxy → Hydroxyl Increases polarity but reduces bioavailabilityHydroxyl groups improve antioxidant capacity but lower blood-brain barrier permeability .

Q. How can contradictory data in receptor binding studies for this compound be resolved?

  • Orthogonal assays : Validate initial findings using SPR (surface plasmon resonance) alongside traditional radioligand assays to rule out false positives .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to identify binding poses and validate experimental IC50_{50} values .
  • Metabolite screening : LC-MS/MS to check for active metabolites that may contribute to observed discrepancies .

Q. What strategies are effective in designing 6,7-Diethoxy-1-phenyltetrahydroisoquinoline analogs for selective kinase inhibition?

  • Scaffold hopping : Replace the tetrahydroisoquinoline core with indole or quinazoline moieties to target ATP-binding pockets .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade kinases selectively .
  • Crystallography-guided design : Use X-ray structures of kinase-ligand complexes to optimize substituent positions for hydrogen bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

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